2-(1H-tetrazol-5-ylmethyl)aniline

Description

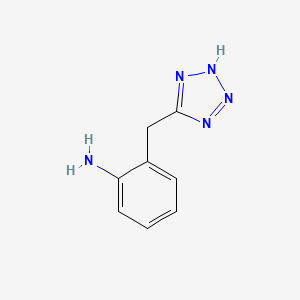

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2H-tetrazol-5-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-7-4-2-1-3-6(7)5-8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAGUDUJVOMTLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NNN=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501287311 | |

| Record name | 2-(2H-Tetrazol-5-ylmethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177595-30-1 | |

| Record name | 2-(2H-Tetrazol-5-ylmethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177595-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2H-Tetrazol-5-ylmethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies

Precision Synthesis of 2-(1H-tetrazol-5-ylmethyl)aniline

The precise construction of this compound hinges on a well-orchestrated sequence of chemical transformations.

The most logical and widely employed pathway for the synthesis of this compound involves the [3+2] cycloaddition reaction. This powerful transformation brings together a nitrile and an azide (B81097) to form the stable tetrazole ring.

Precursor Selection: The rational design for the synthesis of this compound points to 2-aminobenzylcyanide as the key precursor. The benzyl (B1604629) cyanide moiety provides the necessary nitrile group and the foundational carbon framework, while the ortho-amino group remains as a key functional feature of the final product. The other essential reactant is an azide source, typically sodium azide (NaN₃).

The efficiency of the synthesis of 5-substituted 1H-tetrazoles, including this compound, is highly dependent on the reaction conditions. While specific optimization data for this exact compound is not extensively documented in publicly available literature, general principles derived from the synthesis of related compounds can be applied. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time.

A variety of catalysts have been explored to facilitate the [3+2] cycloaddition of nitriles and azides, moving from harsh conditions towards more environmentally benign and efficient methods.

Table 1: Exemplary Reaction Conditions for the Synthesis of 5-Substituted 1H-Tetrazoles

| Catalyst/Promoter | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ammonium chloride | DMF | 110-120 | 5 | Not specified | prepchem.com |

| Cobalt(II) complex | Methanol | Reflux | Varies | Near quantitative | nih.gov |

| L-proline | DMSO | 110 | 1 | High |

This table presents data for the synthesis of various 5-substituted 1H-tetrazoles and serves as a guide for the potential optimization of the synthesis of this compound.

The use of catalysts like cobalt(II) complexes or organocatalysts such as L-proline has been shown to significantly improve reaction rates and yields under milder conditions. nih.gov For instance, a cobalt(II) complex with a tetradentate ligand has demonstrated excellent activity in the synthesis of 1H-tetrazoles from aryl nitriles. nih.gov The choice of solvent is also critical, with polar aprotic solvents like DMF and DMSO being commonly employed.

The formation of the tetrazole ring from a nitrile and an azide is understood to proceed through a concerted [3+2] cycloaddition mechanism. However, the reaction can also be stepwise, particularly when catalyzed.

In a metal-catalyzed reaction, the proposed mechanism often involves the initial coordination of the nitrile to the metal center. nih.gov This coordination activates the nitrile towards nucleophilic attack by the azide anion. The subsequent steps involve ring closure to form the tetrazole ring, followed by dissociation from the metal catalyst, which then re-enters the catalytic cycle. nih.gov

For the synthesis of this compound from 2-aminobenzylcyanide, the reaction would proceed via the nucleophilic attack of the azide ion on the carbon atom of the nitrile group, leading to a linear intermediate that rapidly cyclizes to form the aromatic and highly stable tetrazole ring.

Foundational Principles of 5-Substituted 1H-Tetrazole Synthesis Relevant to the Compound

The synthesis of this compound is deeply rooted in the broader principles of 5-substituted 1H-tetrazole synthesis.

The [3+2] cycloaddition reaction is a cornerstone of heterocyclic chemistry and the most common method for synthesizing 5-substituted 1H-tetrazoles. nih.gov This reaction involves a 1,3-dipole (the azide) and a dipolarophile (the nitrile).

The mechanism of this reaction is generally considered to be a concerted process where the new bonds are formed in a single transition state. However, computational and experimental studies have also suggested the possibility of a stepwise mechanism involving a transient intermediate, especially depending on the substituents and reaction conditions.

The reaction is often facilitated by Lewis acids or proton sources that activate the nitrile group, making it more electrophilic and susceptible to attack by the azide. youtube.com The driving force for this reaction is the formation of the highly stable, aromatic tetrazole ring. youtube.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical alternative for the synthesis of complex molecules, including tetrazole derivatives. nih.govnih.gov

The Ugi-tetrazole four-component reaction (UT-4CR) is a prominent example of an MCR used to produce α-aminomethyl tetrazoles. acs.org This reaction typically involves an isocyanide, an aldehyde or ketone, an amine, and hydrazoic acid (or a surrogate). While not a direct route to this compound, MCRs represent a powerful strategy for generating diverse tetrazole-containing scaffolds and could potentially be adapted for the synthesis of related structures. nih.govacs.org These reactions often proceed through a series of sequential steps, culminating in the formation of the tetrazole ring.

Catalytic Advancements in Tetrazole Ring Formation

The cornerstone of synthesis for 5-substituted-1H-tetrazoles, such as the title compound, is the [3+2] cycloaddition reaction between an organonitrile (in this case, 2-aminophenylacetonitrile) and an azide source. researchgate.net The high activation energy of this reaction has spurred the development of numerous catalytic systems to enhance efficiency and safety. researchgate.netnih.gov The primary mechanism involves the activation of the nitrile group by a catalyst, facilitating the nucleophilic attack of the azide. nih.gov

Homogeneous catalysts, being soluble in the reaction medium, offer excellent activity under often mild conditions. Early methods often relied on Brønsted or Lewis acids. organic-chemistry.org A significant advancement involves the use of metal salts, such as zinc(II) salts (e.g., ZnBr₂), which effectively catalyze the cycloaddition in water, mitigating the risks associated with the release of volatile and toxic hydrazoic acid. organic-chemistry.orgorganic-chemistry.org

More recently, sophisticated coordination complexes have been developed. For instance, a Cobalt(II) complex featuring a tetradentate ligand has been demonstrated as an efficient homogeneous catalyst for the [3+2] cycloaddition of sodium azide to various organonitriles. nih.govacs.org Mechanistic studies indicate that the reaction proceeds through a cobalt(II)-diazido intermediate, which has been isolated and characterized, confirming its role in the catalytic cycle. acs.org This cobalt-catalyzed system achieves excellent yields under relatively mild conditions. acs.org Other metals, such as ytterbium triflate (Yb(OTf)₃), have also been successfully employed in homogeneous systems to synthesize tetrazole derivatives. organic-chemistry.org

Table 1: Comparison of Selected Homogeneous Catalysts for 5-Substituted-1H-Tetrazole Synthesis

| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| ZnBr₂ | Aromatic & Aliphatic Nitriles | Water | ~100 | 12-48 h | 84-99 | organic-chemistry.org |

| Co(II)-complex | Aromatic & Aliphatic Nitriles | DMSO | 110 | 12 h | 85-98 | nih.govacs.org |

| Yb(OTf)₃ | Amines, Orthoformate, NaN₃ | None | 100 | 3-5 h | 82-94 | organic-chemistry.org |

To overcome the challenges of catalyst separation and recycling associated with homogeneous systems, significant research has focused on heterogeneous and nanocatalytic approaches. thieme-connect.com These catalysts offer advantages such as easy removal from the reaction mixture (e.g., by filtration or magnetic separation), enhanced stability, and reusability. chemistryresearches.iracs.org

A variety of solid-supported catalysts have been proven effective. Silica sulfuric acid (SSA) serves as a simple, cost-effective, and reusable heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles in high yields. nih.gov Zeolites, such as reusable CoY zeolite, have also been employed, demonstrating high catalytic activity with the benefits of easy recovery and consistent performance over multiple cycles. acs.org

The field of nanocatalysis has introduced a new generation of highly efficient catalysts. These materials possess a high surface-area-to-volume ratio, leading to superior catalytic performance. Examples include:

Magnetic Nanoparticles : Zirconium-based (Zr₀.₂₅Zn₀.₂₅Cu₀.₅Fe₂O₄) and copper-impregnated silica-coated iron oxide nanocatalysts allow for straightforward separation using an external magnet and have been used for multiple reaction cycles without significant loss of activity. chemistryresearches.irresearchgate.net

Metal Nanoparticles : Monodisperse platinum nanoparticles supported on vulcan carbon (Pt NPs@VC) and various other metal nanoparticles (e.g., Ag, Au, CuFe₂O₄) have been developed, showing excellent catalytic activity. thieme-connect.comresearchgate.net

Graphene-Based Nanocomposites : Zinc oxide anchored on reduced graphene oxide (ZnO-RGO) has been used as a highly efficient catalyst in water, with the graphene support preventing the aggregation of the active ZnO species. researchgate.net

Table 2: Selected Heterogeneous and Nanocatalysts in Tetrazole Synthesis

| Catalyst | Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Silica Sulfuric Acid | Heterogeneous | DMF | Reflux | 3-10 h | 72-95 | nih.gov |

| CoY Zeolite | Heterogeneous | Toluene | 100 | 2-5 h | 89-96 | acs.org |

| Zr₀.₂₅Zn₀.₂₅Cu₀.₅Fe₂O₄ | Magnetic Nanoparticle | DMF | 120 | 5-7 h | 85-96 | chemistryresearches.ir |

| Pt NPs@VC | Nanoparticle | THF | 60 | 0.5-2.5 h | 91-99 | researchgate.net |

| ZnO-RGO | Nanocomposite | Water | Reflux | 2-5 h | 85-96 | researchgate.net |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly reduced times compared to conventional heating methods. beilstein-archives.orgnih.gov The [3+2] cycloaddition for tetrazole formation is particularly amenable to microwave irradiation.

Protocols have been developed that use microwave heating to drive the reaction to completion in minutes rather than hours. organic-chemistry.orgbeilstein-archives.org For example, an efficient method for converting inactive nitriles into 5-substituted 1H-tetrazoles has been reported using DMF as the solvent under microwave heating. organic-chemistry.org In some cases, the reaction can proceed without a catalyst under these conditions. rsc.org

Furthermore, microwave heating has been successfully combined with organocatalysis. An in-situ generated organocatalyst, 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, enables the rapid synthesis of tetrazoles from organic nitriles and sodium azide under neutral conditions, with reactions reaching completion in 15-25 minutes. acs.orgorganic-chemistry.org This combination of microwave irradiation and catalysis represents a highly efficient, modern approach to tetrazole synthesis. nih.gov

Derivatization and Structural Diversification Techniques for this compound Analogs

The functionalization of the parent molecule, this compound, is crucial for modulating its physicochemical and biological properties. Diversification can be achieved by targeting either the tetrazole ring or the aniline (B41778) moiety.

The 1H-tetrazole ring presents a significant challenge for regioselective functionalization due to the presence of two potentially reactive nitrogen atoms (N-1 and N-2), which exist in tautomeric equilibrium. researchgate.net The acidic N-H proton can be replaced, typically via alkylation or arylation, but controlling the site of substitution to favor the 1- or 2-substituted isomer is non-trivial.

Advanced strategies to control regioselectivity often involve the use of protecting groups. For instance, installing a protecting group on one of the nitrogen atoms can direct subsequent reactions to the other. nih.gov Another approach to functionalization involves the direct C-H deprotonation of the tetrazole ring at the 5-position using a strong base, followed by reaction with an electrophile. nih.gov While the title compound is already substituted at C-5, this method is valuable for other tetrazole scaffolds. Studies show that while lithiated tetrazoles can be unstable, the corresponding organomagnesium intermediates are significantly more stable, allowing for effective derivatization. nih.gov The choice of reaction conditions and the electronic properties of the reactants can also influence the ratio of N-1 to N-2 substituted products. researchgate.net

The aniline portion of the molecule offers multiple sites for functionalization, including the amino group and the aromatic ring. The key challenge is to perform these transformations selectively without affecting the tetrazole ring. cresset-group.com

Amino Group Transformations : The primary amine (-NH₂) is a versatile handle for derivatization. It can undergo standard reactions such as acylation, sulfonylation, and alkylation. These transformations are often used to install linkers or modify solubility and electronic properties. researchgate.net

Aromatic Ring C-H Functionalization : Directing functional groups onto the aniline ring is a powerful strategy for structural diversification. While classical electrophilic aromatic substitution can be difficult to control, modern metal-catalyzed C-H activation/functionalization reactions offer high regioselectivity. The majority of these methods use a directing group on the nitrogen to achieve ortho-functionalization. nih.gov However, methods for para-selective C-H functionalization are emerging. A notable example is the palladium-catalyzed para-selective C-H olefination of aniline derivatives using a specialized S,O-ligand, which proceeds with high efficiency across a broad range of substrates. nih.gov Additionally, visible-light-driven reactions can achieve selective annulation on N-alkylated aniline derivatives, highlighting the potential of photochemistry in modifying the aniline scaffold. nih.gov The selective oxidation of the aniline group to a nitrobenzene (B124822) derivative is another possible transformation.

These selective transformations allow for the fine-tuning of the molecule's properties, which is particularly important in fields like medicinal chemistry where structure-activity relationships are paramount. cresset-group.com

In-Depth Analysis of this compound in Coordination Chemistry

Following a comprehensive and exhaustive search of scientific literature, including chemical databases and scholarly articles, it has been determined that there is no publicly available, peer-reviewed research specifically detailing the coordination chemistry of the compound This compound .

The investigation, which included searches for the compound by name and its unique CAS Registry Number (177595-30-1), did not yield any specific studies on its use as a ligand in the formation of metal complexes. Consequently, the detailed information required to construct an article based on the provided outline—covering ligand design principles, synthesis and characterization of its metal coordination complexes, and their structural elucidation—does not exist in the current body of scientific literature.

While research is available for structurally related compounds, such as other tetrazole or aniline derivatives, the strict requirement to focus solely on This compound prevents the inclusion of this information as it would be scientifically inaccurate and speculative to extrapolate those findings to the target compound.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the specified outline and content requirements. The synthesis and exploration of the coordination chemistry of This compound with various transition metals represents a novel area for future research.

Coordination Chemistry and Metal Ligand Architectures

Structural Elucidation of Coordination Architectures.

Analysis of Dimensionality and Topology in Supramolecular Coordination Polymers (e.g., 1-D Chains, 2-D Layers, 3-D Networks)

The dimensionality and topology of coordination polymers are largely dictated by the coordination geometry of the metal ions and the connectivity of the organic ligands. Tetrazole-based ligands are well-known for their ability to form diverse network structures, ranging from one-dimensional (1-D) chains to two-dimensional (2-D) layers and three-dimensional (3-D) frameworks. mdpi.comnih.gov

For example, the use of ditopic tetrazole ligands has led to the synthesis of 1-D coordination polymers. nih.gov By employing tetrazole ligands with additional coordinating groups, such as carboxylates, more complex 2-D and 3-D networks can be constructed. mdpi.com The flexibility of the methylene (B1212753) linker in 2-(1H-tetrazol-5-ylmethyl)aniline would allow for various conformational arrangements, which in turn could lead to a variety of network topologies upon coordination with metal ions. The potential for the aniline (B41778) group to participate in coordination or hydrogen bonding further increases the possibilities for forming intricate supramolecular architectures. The resulting frameworks could exhibit interesting properties, such as porosity, which is crucial for applications in gas storage and catalysis.

Principles of Catalysis with Metal-Organic Ligand Systems

Metal-organic frameworks and coordination polymers have emerged as promising platforms for heterogeneous catalysis. Their high surface area, tunable porosity, and the presence of well-defined active sites make them highly effective catalysts for a variety of organic transformations.

Design and Synthesis of Metal-Organic Catalysts Utilizing Tetrazole-Based Ligands

The design of metal-organic catalysts often involves the incorporation of functional groups into the organic linkers that can act as catalytic sites. Tetrazole-based ligands are attractive for this purpose due to their ability to stabilize metal centers and their potential to participate in catalytic cycles. The synthesis of such catalysts typically involves the self-assembly of metal ions and the functionalized tetrazole ligands under solvothermal or hydrothermal conditions. mdpi.com

For instance, MOFs containing amino groups, similar to the aniline moiety in this compound, have been shown to be effective basic catalysts for Knoevenagel condensation reactions. kaust.edu.sa The amino groups within the MOF structure can act as Brønsted basic sites, promoting the reaction. The incorporation of this compound into a MOF could therefore result in a bifunctional catalyst, with the metal centers acting as Lewis acid sites and the aniline groups as basic sites.

Mechanistic Investigations of Catalytic Pathways in Metal-Ligand Systems

Understanding the mechanistic pathways of catalytic reactions is crucial for the rational design of more efficient catalysts. In metal-organic systems, the catalytic mechanism often involves the interaction of substrates with the metal centers and/or the functional groups on the organic ligands.

For catalysts containing amino groups, such as those that could be formed from this compound, the reaction mechanism for base-catalyzed reactions like the Knoevenagel condensation is proposed to proceed via the activation of the substrate by the amino group. kaust.edu.sa In the case of metal-catalyzed reactions, the open metal sites within a MOF can act as Lewis acids to activate substrates. For example, in the cyanosilylation of aldehydes, the metal centers can coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

While specific mechanistic studies on catalysts derived from this compound are not available, the general principles derived from related systems suggest that such catalysts could operate through a variety of pathways, depending on the nature of the metal ion and the specific reaction being catalyzed.

Computational Chemistry and Theoretical Modeling

Molecular Dynamics and Conformational Analysis of 2-(1H-tetrazol-5-ylmethyl)aniline

The flexibility of this compound is primarily dictated by the rotational freedom around the single bonds of the methylene (B1212753) bridge connecting the aniline (B41778) and tetrazole rings. Molecular dynamics (MD) simulations and conformational analysis are crucial for understanding the molecule's dynamic behavior and identifying its most stable three-dimensional arrangements.

MD simulations can model the movement of atoms in the molecule over time, providing a picture of its conformational landscape in different environments, such as in a vacuum or in a solvent. nih.govelsevierpure.com These simulations reveal that the molecule is not static but rather exists as an ensemble of interconverting conformers.

Conformational analysis, often performed using computational methods, systematically explores the potential energy surface of the molecule as a function of its dihedral angles. For this compound, the key dihedral angles are those around the C(phenyl)-C(methylene) and C(methylene)-C(tetrazole) bonds. By rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated, highlighting the low-energy (stable) and high-energy (unstable) conformations.

The most stable conformers are typically those that minimize steric hindrance between the bulky aniline and tetrazole rings. Staggered conformations are generally of lower energy than eclipsed conformations. youtube.com The relative energies of different conformers, such as anti and gauche arrangements, determine their population at a given temperature. The "anti" conformation, where the two rings are positioned as far apart as possible, is often the global minimum in terms of energy. However, other "gauche" conformers, where the rings are in closer proximity, may also be thermally accessible. The presence of the amino group on the phenyl ring can also lead to intramolecular hydrogen bonding with the tetrazole nitrogen atoms, potentially stabilizing certain conformations.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformation | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.0 |

| Gauche 1 | ~60° | 1.5 |

| Gauche 2 | ~-60° | 1.5 |

| Eclipsed 1 | ~0° | 5.0 |

| Eclipsed 2 | ~120° | 4.8 |

Note: This table presents hypothetical data to illustrate the expected relative energies of different conformers. Actual values would be determined through specific computational studies.

Quantum Chemical Approaches (e.g., Density Functional Theory) for Electronic Structure Elucidation

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of this compound. pnrjournal.comresearchgate.net DFT calculations can provide accurate information about the molecule's geometry, electronic properties, and spectroscopic features.

A typical DFT study involves optimizing the molecular geometry to find the lowest energy structure. This optimized geometry provides precise bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would confirm the planarity of the phenyl and tetrazole rings and the tetrahedral geometry of the methylene carbon.

Furthermore, DFT allows for the calculation of various electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net In this compound, the nitrogen atoms of the tetrazole ring and the amino group are expected to be electron-rich, while the hydrogen atoms of the amino and tetrazole N-H groups will be electron-poor.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a key aspect of DFT studies. The energy and localization of these orbitals provide insights into the molecule's reactivity and its electronic absorption properties.

Table 2: Representative Calculated Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (phenyl) | ~1.39 Å |

| Bond Length | C-N (aniline) | ~1.40 Å |

| Bond Length | C-CH2 | ~1.51 Å |

| Bond Length | CH2-C (tetrazole) | ~1.50 Å |

| Bond Length | N=N (tetrazole) | ~1.30 Å |

| Bond Length | N-N (tetrazole) | ~1.35 Å |

| Bond Angle | C-C-C (phenyl) | ~120° |

| Bond Angle | H-N-H (aniline) | ~112° |

| Bond Angle | C-CH2-C | ~110° |

Note: These values are representative and would be refined by specific DFT calculations using appropriate basis sets.

Theoretical Prediction of Intermolecular Interactions and Self-Assembly Processes

The functional groups present in this compound—the amino group and the tetrazole ring—are capable of forming various intermolecular interactions, which govern its solid-state packing and potential for self-assembly. rsc.orgresearchgate.net Computational methods can predict and characterize these interactions.

Hydrogen bonding is expected to be a dominant intermolecular force. The N-H protons of both the aniline and tetrazole moieties can act as hydrogen bond donors, while the nitrogen atoms of the tetrazole ring and the amino group can act as hydrogen bond acceptors. nih.gov These interactions can lead to the formation of dimers, chains, or more complex three-dimensional networks in the solid state. researchgate.net

Computational studies can model these interactions by calculating the interaction energies between multiple molecules of this compound. By analyzing the geometry and strength of these interactions, it is possible to predict the most likely crystal packing arrangements and understand the driving forces behind self-assembly. nih.gov

Tautomeric Equilibrium of the 1H-Tetrazole Ring and its Impact on Reactivity and Coordination Preferences

A crucial aspect of tetrazole chemistry is the existence of tautomers. The tetrazole ring in this compound can exist in two main tautomeric forms: the 1H- and 2H-tautomers. researchgate.netiosrjournals.org The position of the proton on the tetrazole ring significantly influences the molecule's electronic properties, reactivity, and how it interacts with other molecules, including metal ions. researchgate.net

Computational chemistry is a powerful tool to study this tautomeric equilibrium. nih.govacs.org By calculating the relative energies of the 1H and 2H tautomers, it is possible to predict which form is more stable and therefore more abundant under specific conditions (e.g., in the gas phase or in different solvents). researchgate.netnih.gov For 5-substituted tetrazoles, the 2H-tautomer is often found to be more stable in the gas phase, while the 1H-tautomer can be favored in polar solvents. researchgate.net The electronic nature of the substituent at the 5-position of the tetrazole ring can also influence the tautomeric preference.

The different tautomers exhibit distinct reactivity patterns. For instance, the nucleophilicity of the nitrogen atoms in the tetrazole ring differs between the 1H and 2H forms, which affects their behavior in reactions such as alkylation. mdpi.com Similarly, the coordination mode of the tetrazole to a metal center will depend on which tautomer is present, as the available lone pairs for coordination are different. researchgate.net

Table 3: Hypothetical Calculated Relative Energies of Tautomers of this compound

| Tautomer | Environment | Relative Energy (kcal/mol) |

| 1H-tautomer | Gas Phase | 2.0 |

| 2H-tautomer | Gas Phase | 0.0 |

| 1H-tautomer | Polar Solvent (Water) | 0.0 |

| 2H-tautomer | Polar Solvent (Water) | 1.5 |

Note: This table presents hypothetical data based on general trends for 5-substituted tetrazoles. Specific calculations are needed for precise energy differences for this molecule.

Computational Exploration of Reaction Mechanisms in Synthetic Routes and Derivatization

The most common synthesis of 5-substituted-1H-tetrazoles involves the [2+3] cycloaddition of an azide (B81097) with a nitrile. acs.org Computational studies can elucidate the mechanism of this reaction, determining whether it proceeds through a concerted or a stepwise pathway. acs.org These calculations can also explain the regioselectivity of the reaction, i.e., why the 1,5-disubstituted tetrazole is formed preferentially over other isomers. acs.org

For the derivatization of this compound, for example, through N-alkylation of the tetrazole ring, computational methods can predict the relative reactivity of the different nitrogen atoms. mdpi.com By calculating the activation energies for alkylation at each possible nitrogen position in both the 1H and 2H tautomers, it is possible to forecast the major and minor products of the reaction, which is valuable for designing selective synthetic strategies.

Mechanistic Organic Transformations and Reactivity Profiling

Fundamental Reactivity of the Aniline (B41778) Functional Group in the Presence of the Tetrazole Moiety

The aniline functional group, a primary aromatic amine, is a versatile component in organic synthesis. Its reactivity is significantly influenced by the substituent on the aromatic ring. In the case of 2-(1H-tetrazol-5-ylmethyl)aniline, the tetrazole moiety, connected via a methylene (B1212753) linker, exerts an electronic effect on the aniline ring.

The tetrazole ring is generally considered an electron-withdrawing group. This property arises from the high nitrogen content within the five-membered ring. nih.govekb.eg The electron-withdrawing nature of the tetrazole ring deactivates the aniline ring towards electrophilic aromatic substitution reactions. This deactivation occurs because the electron density of the benzene (B151609) ring is reduced, making it less susceptible to attack by electrophiles.

Conversely, the nucleophilicity of the aniline's amino group is also modulated. While the electron-withdrawing effect of the tetrazole ring can decrease the basicity and nucleophilicity of the amino group to some extent, the methylene spacer mitigates this effect. The insulating CH2 group prevents direct resonance delocalization of the aniline's lone pair into the tetrazole ring, meaning the deactivating effect is primarily inductive.

Reactivity of the Tetrazole Heterocycle in Diverse Organic Reactions

The tetrazole ring itself is a stable aromatic heterocycle with a high nitrogen content, which imparts unique reactivity. nih.gov It can participate in a variety of organic transformations.

One of the most common reactions involving tetrazoles is N-alkylation . The tetrazole ring possesses four nitrogen atoms, and substitution can occur at different positions, leading to the formation of regioisomers. The specific site of alkylation can be influenced by the reaction conditions and the nature of the substituent at the C5 position.

Tetrazoles can also undergo cycloaddition reactions . The [2+3] cycloaddition between a nitrile and an azide (B81097) is a primary method for synthesizing the tetrazole ring itself. nih.govorganic-chemistry.org Once formed, the tetrazole ring can, under certain conditions, participate in other cycloaddition or cycloreversion reactions.

Furthermore, the tetrazole ring can act as a chelating agent for metals, a property attributed to the lone pairs on the nitrogen atoms. nih.gov This ability to coordinate with metal centers is relevant in the context of catalysis and the formation of metal-organic frameworks.

Investigation of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) Involving this compound Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgfishersci.ie The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with a halide or triflate, is a prominent example. libretexts.orgfishersci.ie

The this compound scaffold possesses a reactive site for such couplings in the aniline portion of the molecule. The amino group can be converted to a diazonium salt, which can then serve as the electrophilic partner in a Suzuki-Miyaura reaction. nih.gov Alternatively, the aniline ring can be halogenated to introduce a leaving group suitable for palladium-catalyzed cross-coupling.

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. libretexts.orgyoutube.com This cycle consists of three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a palladium(II) intermediate. libretexts.orgyoutube.com

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, typically requiring a base. libretexts.orgyoutube.com

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.orgyoutube.com

The presence of the tetrazole moiety can influence the efficiency of these reactions. The nitrogen atoms of the tetrazole could potentially coordinate with the palladium catalyst, which might affect its catalytic activity. However, with the appropriate choice of ligands and reaction conditions, successful couplings can be achieved. For instance, the use of bulky phosphine (B1218219) ligands can promote the desired cross-coupling pathway. researchgate.net

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

|---|---|

| Oxidative Addition | The Pd(0) catalyst reacts with the aryl halide (R-X) to form an organopalladium(II) complex (R-Pd-X). |

| Transmetalation | The organoboron compound (R'-B(OR)2) transfers the R' group to the palladium complex, forming R-Pd-R'. This step is facilitated by a base. |

| Reductive Elimination | The R and R' groups on the palladium complex couple to form the final product (R-R') and regenerate the Pd(0) catalyst. |

Development of Novel Synthetic Methodologies via Aniline- and Tetrazole-Mediated Reactions

The dual functionality of this compound allows for the development of novel synthetic methodologies. The reactivity of both the aniline and tetrazole moieties can be harnessed to construct more complex molecular architectures.

For example, the aniline group can be a starting point for the synthesis of various heterocyclic systems through condensation reactions with dicarbonyl compounds or their equivalents. The resulting fused ring systems could have interesting biological or material properties.

The tetrazole ring can also be a handle for further functionalization. Multicomponent reactions (MCRs) are efficient synthetic strategies that can incorporate the tetrazole motif into diverse molecular scaffolds. acs.orgnih.gov For instance, the Ugi or Passerini reactions can be adapted to include tetrazole-containing components, leading to the rapid generation of compound libraries. nih.govbeilstein-journals.org

Spectroscopic Probing of Reaction Intermediates and Transition States

The study of reaction mechanisms often relies on the spectroscopic detection and characterization of transient intermediates and transition states. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry are invaluable in this regard. edu.krdajgreenchem.com

In the context of reactions involving this compound, NMR spectroscopy can be used to monitor the progress of a reaction and identify the formation of intermediates. For example, in a palladium-catalyzed coupling, changes in the chemical shifts of the aromatic protons of the aniline ring or the methylene protons can provide insights into the coordination of the molecule to the palladium center. nih.gov ¹³C NMR can be used to identify the carbon of the tetrazole ring, which typically appears in the range of 148-151 ppm. ajgreenchem.com

FTIR spectroscopy is useful for identifying the functional groups present in the starting materials, intermediates, and products. For instance, the characteristic N-H stretching vibrations of the aniline and tetrazole groups, as well as the C=N and N=N stretching modes of the tetrazole ring, can be monitored throughout a reaction. edu.krd

Mass spectrometry provides information about the molecular weight of the species involved in a reaction, which is crucial for identifying intermediates and confirming the structure of the final products. uni.lu

While direct spectroscopic observation of short-lived transition states is challenging, computational methods, in conjunction with experimental data, can provide valuable models of these high-energy species.

Table 2: Spectroscopic Data for Tetrazole-Containing Compounds

| Spectroscopic Technique | Observed Feature | Corresponding Functional Group/Atom | Reference |

|---|---|---|---|

| ¹H NMR | Singlet at 5.01-5.24 ppm | Methylene bridge (CH₂) protons | ajgreenchem.com |

| ¹H NMR | Multiplet at 7.00-8.00 ppm | Aromatic ring protons | ajgreenchem.com |

| ¹³C NMR | Peak at 148.89-151.31 ppm | Tetrazole ring carbon | ajgreenchem.com |

| ¹³C NMR | Peak at 37.37-41.09 ppm | Methylene bridge (CH₂) carbon | ajgreenchem.com |

| FTIR | Band at ~2105–2130 cm⁻¹ | Azido group (in precursors) | mdpi.com |

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 2-(1H-tetrazol-5-ylmethyl)aniline in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline (B41778) ring, the protons of the methylene (B1212753) bridge, the amino (-NH₂) group, and the tetrazole N-H proton. The aromatic protons typically appear as a complex multiplet pattern in the range of δ 6.5-7.5 ppm. The chemical shift and splitting patterns of these protons are influenced by the electron-donating amino group and the electron-withdrawing tetrazolylmethyl substituent. The methylene protons (-CH₂-) are expected to produce a singlet at approximately δ 4.0-4.5 ppm. The amino protons can appear as a broad singlet, with a chemical shift that can vary depending on the solvent, concentration, and temperature. The tetrazole N-H proton is typically observed as a broad signal at a significantly downfield shift, often above δ 10 ppm, due to its acidic nature and involvement in hydrogen bonding. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms of the aniline ring would resonate in the aromatic region (δ 110-150 ppm). hmdb.cakpi.ua The carbon attached to the amino group is expected to be shielded, while the carbon bearing the tetrazolylmethyl substituent will be deshielded. The methylene bridge carbon should appear around δ 30-40 ppm. The tetrazole ring carbon is anticipated to resonate significantly downfield, typically in the range of δ 150-160 ppm. rsc.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals by identifying spin-spin couplings and direct C-H correlations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aniline Aromatic CH | 6.5 - 7.5 (m) | 115 - 130 |

| Aniline C-NH₂ | - | ~145 |

| Aniline C-CH₂ | - | ~120 |

| Methylene CH₂ | ~4.3 (s) | ~35 |

| Tetrazole C5 | - | ~155 |

| Amine NH₂ | Variable (br s) | - |

| Tetrazole NH | >10 (br s) | - |

Note: Predicted values are based on typical shifts for aniline and tetrazole derivatives. nih.govhmdb.carsc.org Actual values may vary based on solvent and experimental conditions. (s = singlet, m = multiplet, br s = broad singlet).

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups and analyze the vibrational modes of this compound.

Infrared (IR) Spectroscopy: The IR spectrum provides a characteristic fingerprint of the molecule. Key absorption bands are expected for the N-H stretches of both the aniline amino group and the tetrazole ring, typically appearing in the region of 3100-3500 cm⁻¹. mdpi.com The aniline N-H stretch usually presents as two distinct bands (symmetric and asymmetric), while the tetrazole N-H stretch is often broad due to hydrogen bonding. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methylene bridge appears just below 3000 cm⁻¹. Vibrations associated with the tetrazole ring are characteristic and typically found in the 900-1600 cm⁻¹ range. researchgate.netpnrjournal.com Aromatic C=C stretching vibrations from the aniline ring are expected around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The symmetric vibrations of the aromatic ring and the tetrazole ring are often strong in the Raman spectrum.

The combination of IR and Raman data allows for a more complete vibrational assignment, aided by theoretical calculations using Density Functional Theory (DFT), which can predict the vibrational frequencies and help in assigning the observed spectral bands. researchgate.netpnrjournal.com

Table 2: Key Vibrational Frequencies for this compound

| Functional Group/Vibration | Typical IR/Raman Frequency (cm⁻¹) | Description |

| N-H Stretch (Aniline) | 3300 - 3500 | Asymmetric and symmetric stretching |

| N-H Stretch (Tetrazole) | 3000 - 3200 (broad) | Stretching, often H-bonded |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching vibrations of aniline ring |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Stretching of methylene (-CH₂-) group |

| C=C Stretch (Aromatic) | 1450 - 1620 | Ring stretching of aniline |

| Tetrazole Ring Vibrations | 900 - 1500 | Ring stretching and bending modes researchgate.netresearchgate.net |

| N=N, C=N Stretches | 1200 - 1400 | Vibrations within the tetrazole ring |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₇H₇N₅) is 161.16 g/mol . scbt.com

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for this compound, typically generating the protonated molecule [M+H]⁺ at m/z 176.09308 in positive ion mode. uni.lu

Tandem mass spectrometry (MS/MS) analysis of the parent ion reveals characteristic fragmentation pathways. For 5-substituted-1H-tetrazoles, a common fragmentation in positive ion mode is the neutral loss of hydrazoic acid (HN₃, 43 Da) or dinitrogen (N₂, 28 Da). nih.govlifesciencesite.com The fragmentation of this compound would likely involve these characteristic losses from the tetrazole ring, as well as cleavage at the benzylic position.

Table 3: Potential ESI-MS Fragmentation of this compound

| Ion | m/z (calculated) | Possible Origin |

| [M+H]⁺ | 176.09 | Protonated parent molecule |

| [M-N₂+H]⁺ | 148.08 | Loss of dinitrogen from the tetrazole ring |

| [M-HN₃+H]⁺ | 133.07 | Loss of hydrazoic acid from the tetrazole ring |

| [C₇H₈N]⁺ | 106.07 | Benzylic cleavage, forming the aminobenzyl cation |

X-ray Powder Diffraction (XRPD) for Bulk Material Characterization and Phase Identification

X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to characterize the bulk, solid-state properties of this compound. It is particularly valuable for identifying the crystalline form (polymorph) of the material, determining the degree of crystallinity, and confirming phase purity. kashanu.ac.ir

The XRPD pattern is a unique fingerprint for a specific crystalline solid. The diffraction pattern, a plot of scattered X-ray intensity versus the scattering angle (2θ), is determined by the arrangement of molecules in the crystal lattice. Amorphous material does not produce sharp diffraction peaks but rather a broad halo. Therefore, XRPD can readily distinguish between crystalline and amorphous batches of the compound and quantify the degree of crystallinity. For research and development, ensuring a consistent and stable crystalline form is often critical, and XRPD is the primary tool for this assessment. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile compounds like this tetrazole derivative. A reverse-phase HPLC method, likely using a C18 column, would be developed. sielc.com The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. sielc.com A gradient elution program, where the proportion of the organic solvent is increased over time, would likely be used to ensure the separation of the main compound from any starting materials, by-products, or degradation products. Detection is typically achieved using a UV detector, set to a wavelength where the aniline or tetrazole chromophore absorbs strongly. The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram. ijrpc.com

Gas Chromatography-Mass Spectrometry (GC-MS): While the polarity and relatively low volatility of this compound might make GC analysis challenging without derivatization, GC-MS is a powerful tool for identifying volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. mdpi.comnih.gov For the analysis of aniline compounds, GC-MS provides excellent sensitivity and specificity. mdpi.comd-nb.info The combination of retention time from the GC and the mass spectrum from the MS detector allows for the confident identification of trace-level impurities.

Emerging Research Avenues and Future Perspectives

Development of Sustainable and Green Chemistry Approaches for the Synthesis of Tetrazolyl-Anilines

The chemical industry's shift towards environmental responsibility has spurred significant research into green chemistry. mdpi.com The synthesis of tetrazole derivatives, including tetrazolyl-anilines, is a key area for such innovation, moving away from conventional methods that may involve harsh conditions or hazardous reagents. mdpi.comeurekaselect.com Modern green approaches focus on increasing reaction efficiency, minimizing waste, and using environmentally benign energy sources and catalysts. mdpi.comnih.gov

Key sustainable strategies being explored include:

Microwave and Ultrasound-Assisted Synthesis : These energy sources can dramatically reduce reaction times and improve yields compared to conventional heating. nih.gov

Solvent-Free Methodologies : Conducting reactions without a solvent or in water minimizes the use and disposal of volatile organic compounds (VOCs). eurekaselect.comacs.org

Nanocatalysis : The use of nanocatalysts, such as biosynthesized silver nanoparticles supported on sodium borosilicate glass, offers high efficiency and the significant advantage of being recyclable and reusable over multiple cycles without a substantial loss of activity. eurekaselect.comacs.org

Electrochemical Reactions : Electrosynthesis represents a modern approach that allows for precise control over reactivity and selectivity through the applied electrical potential, potentially enabling multicomponent reactions (MCRs) from simple feedstocks. nih.gov

Multicomponent Reactions (MCRs) : MCRs, like the Ugi tetrazole four-component reaction (UT-4CR), are highly atom-economical processes where multiple starting materials react in a single step to form a complex product, thereby reducing the number of synthetic steps and purification stages. acs.org

These green methodologies are pivotal for the future production of tetrazolyl-anilines, ensuring that their synthesis is as efficient and environmentally friendly as possible.

| Green Chemistry Approach | Description | Key Advantages | Reference |

|---|---|---|---|

| Microwave/Ultrasound Irradiation | Use of non-conventional energy sources to accelerate chemical reactions. | Reduced reaction times, improved yields, enhanced energy efficiency. | nih.gov |

| Solvent-Free Synthesis | Reactions are conducted in the absence of a solvent, often using grinding or ball-milling techniques. | Eliminates solvent waste, reduces environmental impact, simplifies work-up. | mdpi.comeurekaselect.com |

| Heterogeneous Nanocatalysis | Employing catalytically active nanoparticles, often on a solid support. | High catalytic activity, easy separation from the reaction mixture, excellent recyclability and reusability. | acs.org |

| Electrochemical Multicomponent Reactions (e-MCR) | Using electricity to drive reactions that combine three or more starting materials in one pot. | High modularity, precise control of reactivity, use of simple and abundant starting materials. | nih.gov |

Design of Novel Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing Tetrazole-Based Ligands

The tetrazole group is an exceptional building block in supramolecular chemistry and materials science due to its versatile coordination capabilities. rsc.org The nitrogen-rich ring can act as a multidentate ligand, bridging multiple metal centers to form extended structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). acs.orgrsc.org These materials are highly sought after for applications in gas storage and separation, catalysis, and sensing. rsc.orgacs.org

The design of novel CPs and MOFs using ligands such as 2-(1H-tetrazol-5-ylmethyl)aniline is an active area of research. The specific structure and properties of the resulting framework are influenced by several factors:

Metal Ion : The choice of the metal ion (e.g., Cu(II), Zn(II), Mn(II), Cd(II)) dictates the coordination geometry and can influence the final topology of the framework. rsc.orgnih.govrsc.org

Ligand Structure : The tetrazole ligand itself, along with any auxiliary ligands used in the synthesis, directs the formation of specific structural motifs, from 1D chains to complex 3D networks. rsc.orgrsc.org The aniline (B41778) group in this compound could also participate in coordination or form hydrogen bonds, adding another layer of structural control.

Reaction Conditions : Temperature and solvent can lead to the formation of different structural isomers or polymorphs from the same set of starting materials. nih.gov

Researchers have successfully constructed a variety of tetrazole-based frameworks, including 2D and 3D structures with properties like high thermal stability and selective CO2 adsorption, attributed to the high density of nucleophilic nitrogen atoms on the pore surfaces. rsc.orgacs.org The ability of the tetrazole group to form diverse secondary building units (SBUs), such as trinuclear and pentanuclear metal clusters, allows for the creation of frameworks with unique topologies and functionalities. nih.gov

| Framework Type | Metal Ion(s) | Tetrazole Ligand Example | Resulting Structure/Topology | Potential Application | Reference |

|---|---|---|---|---|---|

| MOF | Cu(II) | 2-(1H-tetrazol-5-yl)pyrimidine | 1D channels, high density of free tetrazole N atoms | Selective CO2 adsorption | rsc.org |

| MOF | Mn(II) | 2,6-di(1H-tetrazol-5-yl)naphthalene | 3D MOF with trinuclear or pentanuclear SBUs | Magnetic materials | nih.gov |

| CPs | Co(II), Zn(II), Cd(II) | 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole | Isomorphous 2D layers extending to 3D supramolecular architectures | Luminescence, magnetic ordering | rsc.org |

| MOF | Ni(II) | Naphthalene Tetrazole Linker | High surface area (320 m²g⁻¹) and thermal stability | Filler for gas separation membranes (CO2/H2) | acs.org |

| MOF | Zr(IV) | Tetrazole-containing benzene-1,4-dicarboxylic acid | Functionalized UiO-66 via post-synthetic exchange | Tunable porous materials | jove.com |

Advancements in In Silico Design and High-Throughput Screening Methodologies for Molecular Discovery

The process of discovering new molecules with desired properties is being revolutionized by computational tools and automated screening technologies. For tetrazole derivatives like this compound, these methods accelerate the identification of promising candidates for various applications.

In Silico Design : This involves using computer simulations to predict the properties and activities of molecules before they are synthesized. Key techniques include:

Molecular Docking : Simulates the interaction between a ligand and a target protein's binding site, helping to predict binding affinity and mode. rsc.orgrsc.org This is crucial for designing new therapeutic agents.

Pharmacophore Modeling : Identifies the essential 3D arrangement of functional groups (a pharmacophore) required for biological activity. This model can then be used to search virtual libraries for new molecules that fit the criteria. nih.gov

Virtual Screening : Uses computational methods to screen large databases of virtual compounds against a biological target, prioritizing a smaller, more manageable number of candidates for synthesis and testing. nih.gov

High-Throughput Screening (HTS) : HTS involves the automated testing of large numbers of physical compounds to identify "hits" that exhibit activity in a specific assay. nih.gov The success of an HTS campaign relies on a strong partnership between biologists and medicinal chemists to design robust assays and efficiently triage the results. nih.gov Modern HTS can be combined with advanced analytical techniques, such as ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS), to rapidly identify active small molecules from complex mixtures. nih.gov

The integration of in silico design and HTS creates a powerful workflow for molecular discovery, allowing researchers to efficiently navigate the vast chemical space of possible tetrazole derivatives to find compounds with optimal properties.

| Methodology | Description | Application in Tetrazole Research | Reference |

|---|---|---|---|

| Molecular Docking | Computational simulation of ligand-receptor binding. | Predicting the binding affinity of tetrazole derivatives to biological targets like enzymes or receptors. | rsc.orgrsc.org |

| Pharmacophore Modeling | Creating an abstract model of the essential features for molecular recognition. | Generating models to guide the design of new tetrazole inhibitors based on known active compounds. | nih.gov |

| Virtual High-Throughput Screening (vHTS) | Screening large virtual libraries of compounds against a target. | Identifying novel tetrazole-based hit compounds for further biological evaluation. | nih.govnih.gov |

| High-Throughput Screening (HTS) | Automated testing of large physical compound libraries. | Screening for bioactive tetrazole derivatives for various therapeutic areas. | nih.gov |

Exploration of Controlled Self-Assembly Processes Involving this compound

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. Controlling these processes is a fundamental goal of supramolecular chemistry, as it allows for the bottom-up fabrication of complex, functional nanostructures.

For molecules like this compound, both the tetrazole ring and the aniline moiety can participate in these interactions. The exploration of its controlled self-assembly is an emerging frontier. Research in related systems has shown that the structure of tetrazole-containing ligands can be systematically tuned to direct the formation of specific architectures. For instance, by adjusting the length of the spacer connecting two tetrazole units in a ligand, it is possible to control the final framework of hybrid compounds, leading to the formation of structures with different dimensionalities (e.g., 1D chains vs. 3D networks) and properties. nih.gov

The sulfhydryl and spacer lengths of bis(tetrazole)-functionalized thioether ligands have been shown to play a crucial role in the ultimate formation of the framework. nih.gov This principle of "programmable" self-assembly, where the molecular information encoded in the ligand's structure dictates the final supramolecular outcome, is a key area for future research. Investigating how the specific arrangement of functional groups in this compound influences its self-assembly behavior, both alone and in the presence of metal ions or other complementary molecules, could lead to new materials with tailored optical, electronic, or recognition properties.

Q & A

Q. What are the common synthetic routes for preparing 2-(1H-tetrazol-5-ylmethyl)aniline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization and protection/deprotection strategies. A validated route includes:

Cyclization : Reacting 2-(cyanomethyl)benzoic acid with sodium azide (NaN₃) and triethylamine (TEA) in N-methylpyrrolidinone (NMP) under reflux to form 2-(1H-tetrazol-5-ylmethyl)benzyl alcohol.

Protection : Treating the intermediate with trityl chloride (CPh₃Cl) in dichloromethane (DCM) to protect the tetrazole ring.

Bromination : Using N-bromosuccinimide (NBS) and dimethyl sulfide (Me₂S) in DCM to yield the brominated derivative.

Optimization focuses on solvent choice (e.g., NMP for high-temperature stability), stoichiometric ratios (excess NaN₃ for complete cyclization), and temperature control (reflux for 12–24 hours) to achieve yields >75% .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the aniline moiety and tetrazole ring substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 230.095).

- X-ray Crystallography : For resolving ambiguous structural features (e.g., hydrogen bonding between tetrazole and aniline groups) .

- IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 3400 cm⁻¹ (N-H stretching) confirm functional groups.

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin/Irritant Category 2) .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid prolonged exposure to light, which may induce decomposition .

Q. How is this compound utilized in coordination chemistry?

Methodological Answer: The tetrazole group acts as a bidentate ligand , coordinating with transition metals (e.g., Cu²⁺, Zn²⁺) through its nitrogen atoms. Applications include:

- Designing metal-organic frameworks (MOFs) for catalysis.

- Stabilizing oxidation states in organometallic complexes.

Example: Reaction with Cu(NO₃)₂ in methanol yields a blue crystalline complex, characterized by UV-Vis (d-d transitions at 600–700 nm) .

Advanced Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Screen against Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) using AutoDock Vina. The tetrazole moiety shows hydrogen bonding with Thr196 (binding affinity: −9.2 kcal/mol) .

- Molecular Dynamics (MD) : 10 ns simulations assess stability (RMSD < 2.0 Å confirms stable binding).

- ADMET Profiling : Predict pharmacokinetics (e.g., LogP = 2.1 for optimal membrane permeability) .

Q. How can researchers resolve contradictions in reported stability data for this compound?

Methodological Answer: Discrepancies in stability studies (e.g., decomposition rates under acidic vs. neutral conditions) can be addressed by:

Controlled Replicates : Conduct experiments in triplicate under standardized conditions (pH, temperature).

Degradation Pathway Analysis : Use LC-MS to identify breakdown products (e.g., hydrolysis of the tetrazole ring at pH < 4).

Comparative Studies : Cross-reference with structurally similar compounds (e.g., 4-(1H-tetrazol-1-yl)aniline) to isolate substituent effects .

Q. What strategies enhance the electrochemical stability of this compound in polymer composites?

Methodological Answer:

- Copolymerization : Incorporate into polyaniline (PANI) matrices via oxidative polymerization (APS initiator). The tetrazole group improves conductivity (σ = 10⁻² S/cm) and thermal stability (TGA: decomposition >250°C).

- Dopant Optimization : Use camphorsulfonic acid (CSA) to balance protonation and solubility .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The ortho-methyl group on the aniline ring hinders Pd-catalyzed Suzuki couplings, reducing yields to ~40% (vs. 70% for para-substituted analogs).

- Electronic Effects : Electron-withdrawing tetrazole enhances electrophilicity, favoring nucleophilic aromatic substitution (e.g., with KCN in DMF at 80°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.